molecular formula C18H21Cl3N6O2 B5889707 3-N-[(E)-[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride

3-N-[(E)-[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride

Cat. No.: B5889707
M. Wt: 459.8 g/mol
InChI Key: AHILAGLPIJBXTF-GDUPHPTFSA-N
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Description

3-N-[(E)-[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a triazole ring, a chlorophenyl group, and methoxy substituents. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

The synthesis of 3-N-[(E)-[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride typically involves multiple steps, including the formation of the triazole ring and the introduction of the chlorophenyl and methoxy groups. One common synthetic route involves the reaction of 2-chlorobenzaldehyde with 3-methoxybenzylamine to form an imine intermediate. This intermediate is then reacted with 5-methyl-1,2,4-triazole-3,4-diamine under appropriate conditions to yield the desired compound. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

3-N-[(E)-[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols, leading to the formation of substituted products.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s potential biological activity makes it a candidate for studies on its effects on cellular processes and its interactions with biological macromolecules.

    Medicine: Due to its unique structure, it may have potential as a therapeutic agent for the treatment of various diseases. Research is ongoing to explore its pharmacological properties and potential medical applications.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-N-[(E)-[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may affect signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

When compared to similar compounds, 3-N-[(E)-[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride stands out due to its unique combination of functional groups and its potential biological activity. Similar compounds include:

  • N-[(E)-[2-[(2-chlorophenyl)methoxy]phenyl]methylideneamino]-3,5-dihydroxybenzamide
  • N-[(E)-[2-[(3-chlorophenyl)methoxy]phenyl]methylideneamino]-3,5-dihydroxybenzamide

These compounds share structural similarities but differ in their specific functional groups and overall chemical properties, which can lead to differences in their reactivity and biological activity.

Properties

IUPAC Name

3-N-[(E)-[2-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]methylideneamino]-5-methyl-1,2,4-triazole-3,4-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN6O2.2ClH/c1-12-22-24-18(25(12)20)23-21-10-13-7-5-9-16(26-2)17(13)27-11-14-6-3-4-8-15(14)19;;/h3-10H,11,20H2,1-2H3,(H,23,24);2*1H/b21-10+;;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHILAGLPIJBXTF-GDUPHPTFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1N)NN=CC2=C(C(=CC=C2)OC)OCC3=CC=CC=C3Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(N1N)N/N=C/C2=C(C(=CC=C2)OC)OCC3=CC=CC=C3Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21Cl3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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